molecular formula C14H12ClN5O2 B2560313 5-amino-1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 929845-65-8

5-amino-1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2560313
CAS RN: 929845-65-8
M. Wt: 317.73
InChI Key: YXKHQJOALDIVHT-UHFFFAOYSA-N
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Description

5-amino-1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and synthesis methods.

Scientific Research Applications

Triazole-Based Scaffolds for Biologically Active Compounds

Triazoles, including 5-amino-1,2,3-triazole derivatives, are key scaffolds in medicinal chemistry due to their relevance in creating biologically active compounds. The ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates facilitates the creation of peptidomimetics and compounds with significant biological activity, including HSP90 inhibitors, which are crucial in cancer therapy (Ferrini et al., 2015).

Antimicrobial Activities of Triazole Derivatives

The synthesis of novel triazole derivatives has been reported to exhibit antimicrobial activities. Specific triazole compounds have been developed with good to moderate effectiveness against various microorganisms, highlighting the potential of triazole-based compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Design and Synthesis for Antimicrobial Use

Further research into azole derivatives, including triazoles, demonstrates their potential in antimicrobial applications. Synthesis involving different amines and carbohydrazide leads to compounds that display activity against tested microorganisms, underscoring the versatility and utility of triazoles in antimicrobial drug design (Başoğlu et al., 2013).

Application in Energetic Materials

Triazole and oxadiazole rings have been utilized in the synthesis of insensitive energetic materials, indicating the broader applicability of triazole derivatives beyond biomedical uses. Such compounds offer improved thermal stabilities and insensitivity towards impact and friction, which are desirable properties in materials science and engineering (Yu et al., 2017).

Antioxidant Properties

The investigation into the antioxidant properties of triazole derivatives further illustrates the chemical versatility of triazoles. Certain compounds have been synthesized and evaluated for their antioxidant and antiradical activities, revealing the potential for triazole derivatives in oxidative stress management (Bekircan et al., 2008).

properties

IUPAC Name

5-amino-1-(3-chlorophenyl)-N-(furan-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2/c15-9-3-1-4-10(7-9)20-13(16)12(18-19-20)14(21)17-8-11-5-2-6-22-11/h1-7H,8,16H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKHQJOALDIVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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